
Ashwagandhanolide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ashwagandhanolide is a natural product found in Withania somnifera with data available.
Applications De Recherche Scientifique
Ashwagandhanolide as a Potential Anticancer Agent
This compound has been identified as a potential drug targeting breast cancer. Molecular docking and dynamic simulations revealed its capability to inhibit key proteins expressed during breast cancer, including estrogen receptor alpha, 17-beta-hydroxysteroid dehydrogenase type 1, topoisomerase II alpha, and p73 tetramerization domain. Additionally, this compound remained stable within the binding cavity of these proteins, forming a stable protein-ligand complex throughout simulations. Its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties confirmed moderate intestinal permeability, good intestinal absorption, and low mutagenicity, hepatotoxicity, and skin sensitization. This highlights this compound’s potential as an anticancer agent, though further in vitro and in vivo studies are necessary before clinical trials (Gowtham et al., 2022).
This compound and Neuroprotective Effects
This compound, a bioactive dimeric thiowithanolide isolated from Withania somnifera, exhibited growth inhibition against various human cancer cell lines, including gastric, breast, central nervous system, colon, and lung cancers. Moreover, it inhibited lipid peroxidation and the activity of the enzyme cyclooxygenase-2 in vitro. These findings suggest this compound’s potential in neuroprotection and as an anticancer agent (Subbaraju et al., 2006).
This compound in Mental Health and Stress Relief
Studies indicate Ashwagandha, and by extension, its constituent this compound, may have therapeutic benefits in mental health and stress relief. Ashwagandha has been traditionally used in Ayurvedic medicine for its anti-inflammatory, antitumor, antistress, antioxidant, immunomodulatory, hemopoietic, and rejuvenating properties. It also appears to exert a positive influence on the endocrine, cardiopulmonary, and central nervous systems. While the exact mechanisms of these properties are not fully understood, preliminary studies suggest Ashwagandha and its constituents like this compound could have a broad therapeutic impact with little or no associated toxicity (Mishra, Singh, & Dagenais, 2000).
Propriétés
Formule moléculaire |
C56H78O12S |
|---|---|
Poids moléculaire |
975.3 g/mol |
Nom IUPAC |
(2R)-2-[(1S)-1-[(4S,5R,6S,8S,9S,10R,13S,14S,17R)-6-[[(4S,5R,6S,8S,9S,10R,13S,14S,17R)-4,5-dihydroxy-17-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-10,13-dimethyl-1-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-4H-cyclopenta[a]phenanthren-6-yl]sulfanyl]-4,5-dihydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-4H-cyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C56H78O12S/c1-27-21-41(67-49(63)33(27)25-57)29(3)35-9-11-37-31-23-47(55(65)45(61)15-13-43(59)53(55,7)39(31)17-19-51(35,37)5)69-48-24-32-38-12-10-36(30(4)42-22-28(2)34(26-58)50(64)68-42)52(38,6)20-18-40(32)54(8)44(60)14-16-46(62)56(48,54)66/h13-16,29-32,35-42,45-48,57-58,61-62,65-66H,9-12,17-26H2,1-8H3/t29-,30-,31-,32-,35+,36+,37-,38-,39-,40-,41+,42+,45-,46-,47-,48-,51+,52+,53-,54-,55+,56+/m0/s1 |
Clé InChI |
OCURLCGFNKYNMO-DHHZIUIOSA-N |
SMILES isomérique |
CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]([C@]5([C@@]4(C(=O)C=C[C@@H]5O)C)O)S[C@H]6C[C@H]7[C@@H]8CC[C@@H]([C@]8(CC[C@@H]7[C@@]9([C@]6([C@H](C=CC9=O)O)O)C)C)[C@H](C)[C@H]1CC(=C(C(=O)O1)CO)C)C)CO |
SMILES canonique |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC(C5(C4(C(=O)C=CC5O)C)O)SC6CC7C8CCC(C8(CCC7C9(C6(C(C=CC9=O)O)O)C)C)C(C)C1CC(=C(C(=O)O1)CO)C)C)CO |
Synonymes |
ashwagandhanolide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[6-Carboxy-4,5-dihydroxy-3-(7-methyloctanoylamino)oxan-2-yl]oxy-5,15,32,43,65-pentachloro-18,26,31,47,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-44,64-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B1255295.png)
![4-[2-(3,4-Dimethoxyphenyl)ethylamino]-3-nitrobenzoic acid](/img/structure/B1255298.png)
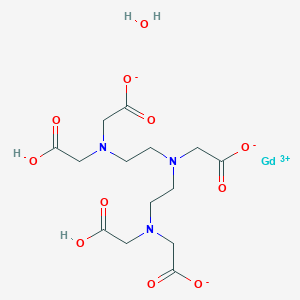
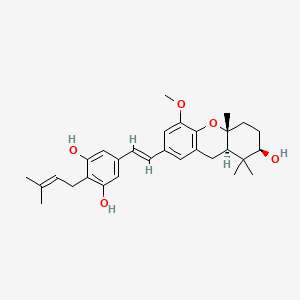
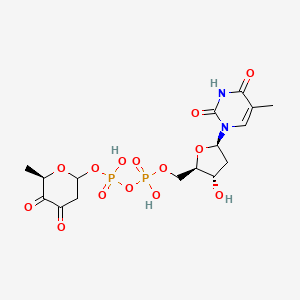
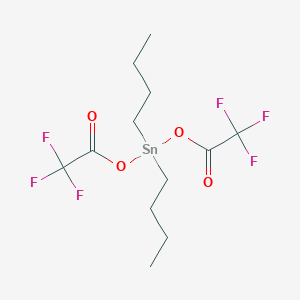
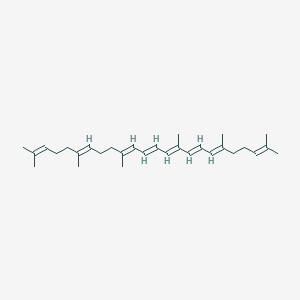

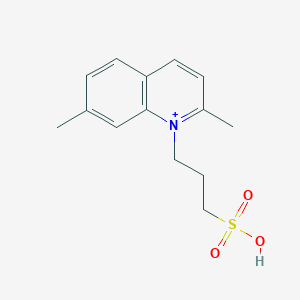
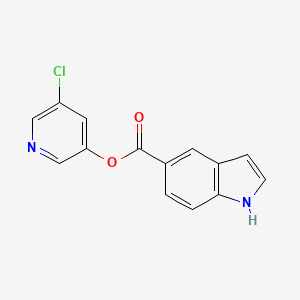
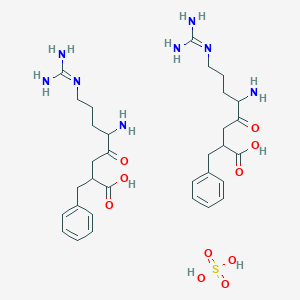
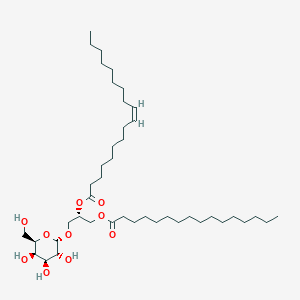
![(3R,3aS,7R,7aS)-2-benzyl-3-[4-fluoro-3-[(E)-2-phenylethenyl]phenyl]-7-methyl-3a,6,7,7a-tetrahydro-3H-isoindol-1-one](/img/structure/B1255317.png)